4-Deoxy-L-erythrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5144-77-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h2-4,6-7H,1H3/t3-,4+/m0/s1 |
InChI Key |
DFFAMJFPVBTTBX-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C=O)O)O |
Canonical SMILES |
CC(C(C=O)O)O |
Origin of Product |
United States |
Advanced Synthesis
The chemical synthesis of 4-Deoxy-L-erythrose and its derivatives often relies on starting from readily available and stereochemically defined precursors. One documented approach involves a diastereoselective reduction of ketones derived from L-lactic acid. This method utilizes a formyl anion equivalent to construct the carbon backbone, followed by reduction to create the desired stereochemistry of the hydroxyl groups. The choice of reducing agent can influence the diastereomeric ratio of the resulting syn- and anti-alcohols, which can then be separated chromatographically to yield the protected forms of this compound and 4-deoxy-L-threose.
Another synthetic strategy reported in the literature describes the synthesis of a related compound, methyl 4-acetamido-4-deoxy-L-erythrofuranoside, starting from D-ribose. cdnsciencepub.comcdnsciencepub.com This multi-step process involves the transformation of D-ribose into 1-acetamido-1-deoxy-D-ribitol, followed by oxidative cleavage with sodium metaperiodate and subsequent cyclization to form the furanoside ring with nitrogen incorporated. cdnsciencepub.com Such synthetic routes highlight the methodologies available for creating modified deoxy sugars for various research applications.
Biosynthesis and Metabolism
The biosynthesis and metabolism of 4-Deoxy-L-erythrose are most clearly understood in the context of microbial carbohydrate utilization. It is a known intermediate in the degradation pathway of uronate sugars derived from polysaccharides like alginate. mpg.de
In alginate-assimilating bacteria, the polysaccharide is first depolymerized by alginate lyases into unsaturated monosaccharides. researchgate.netnih.gov This unsaturated intermediate is then converted to 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). researchgate.netnih.gov An NADH/NADPH-dependent reductase, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, then reduces DEHU to 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netgoogle.com KDG subsequently enters central metabolic routes like the Entner-Doudoroff pathway. researchgate.net this compound can be formed through the action of specific aldolases on related intermediates.
Enzymological Studies
Several key enzymes are involved in the metabolic pathways connected to 4-Deoxy-L-erythrose.
Alginate Lyases (EC 4.2.2.3 and EC 4.2.2.11): These enzymes initiate the breakdown of alginate into unsaturated monosaccharides, the precursors to DEHU. researchgate.netnih.gov
KdgF: This enzyme catalyzes the conversion of the 4,5-unsaturated monouronates into DEHU. mdpi.commpg.de
DEHU Reductase: This NAD(P)H-dependent enzyme reduces DEHU to 2-keto-3-deoxy-D-gluconate (KDG). mdpi.comresearchgate.netgoogle.com Studies have identified and characterized this enzyme in various bacteria, including Sphingomonas sp. and Flavobacterium sp. researchgate.netgoogle.com
KDG Kinase and KDPG Aldolase (B8822740): These enzymes further metabolize KDG, channeling it into central metabolism. mdpi.com
Deoxy sugars, in general, are valuable tools for studying the mechanisms of glycosidases and glycosyltransferases, acting as either substrates or inhibitors. rsc.orgresearchgate.net
Biological and Biochemical Significance Excluding Human Clinical
The biological importance of 4-Deoxy-L-erythrose is primarily centered on its role as an intermediate in microbial metabolism. ontosight.ai Its involvement in the degradation of complex carbohydrates like alginate demonstrates the metabolic versatility of microorganisms in utilizing diverse carbon sources from their environment, such as marine biomass. mdpi.comvulcanchem.com
From a biochemical standpoint, this compound and its related compounds serve as important substrates for studying the kinetics, specificity, and structure of enzymes like DEHU reductase. kyoto-u.ac.jp The study of these pathways and their constituent enzymes provides fundamental insights into microbial physiology and enzymology.
Applications in Chemical Biology and Research
In chemical biology and related research fields, 4-Deoxy-L-erythrose and other deoxy sugars have several important applications:
Synthetic Building Blocks: Due to their defined stereochemistry, they are valuable chiral precursors for the de novo synthesis of complex carbohydrates and other natural products. ontosight.aiacs.org
Enzyme Probes: Deoxy sugar analogues are used to study enzyme mechanisms, acting as substrates or inhibitors to probe the active sites of glycosidases and glycosyltransferases. rsc.orgresearchgate.net
Glycodiversification: They are used in the glycodiversification of bioactive natural products, which can lead to the discovery of new therapeutic agents with improved efficacy. rsc.org
Biorefinery: The metabolic pathway involving DEHU, a close relative of this compound, is of interest in biofuel production. Engineered Saccharomyces cerevisiae strains have been developed to utilize alginate-derived DEH to produce ethanol. vulcanchem.comkyoto-u.ac.jp
Future Research Directions
Enzymatic Degradation of Alginate to DEH/DEHU
The initial and rate-limiting step in alginate utilization is its breakdown into smaller, manageable units. This is accomplished by a class of enzymes known as alginate lyases.
Alginate lyases are enzymes that cleave the glycosidic bonds of alginate through a β-elimination mechanism. wikipedia.org This reaction introduces a double bond between the C4 and C5 carbons of the uronic acid residue at the newly formed non-reducing end, resulting in an unsaturated monosaccharide. wikipedia.orgnih.govmdpi.com These enzymes are classified based on their mode of action and substrate specificity. wikipedia.orgmdpi.com
Endo-type alginate lyases cleave internal bonds within the alginate polymer, randomly breaking it down into unsaturated alginate oligosaccharides (AOS) of varying lengths. nih.govmdpi.com
Exo-type alginate lyases act on the terminal residues of the alginate chain or oligosaccharides, cleaving off monomeric units. nih.govmdpi.com This action directly produces the unsaturated monosaccharide that serves as the immediate precursor to DEH/DEHU. nih.gov
The concerted action of endo- and exo-lyases ensures the efficient conversion of the large alginate polymer into monosaccharides. nih.gov
| Lyase Type | Mode of Action | Primary Product | Reference |
|---|---|---|---|
| Endolytic | Cleaves internal glycosidic bonds within the alginate polymer. | Unsaturated Alginate Oligosaccharides (AOS) | nih.govmdpi.com |
| Exolytic | Cleaves terminal residues from the non-reducing end of alginate or AOS. | Unsaturated Monosaccharides (precursor to DEH/DEHU) | nih.govmdpi.com |
The unsaturated uronate monosaccharides generated by alginate lyases can spontaneously convert into DEH/DEHU in an aqueous solution. nih.govbakerlab.orgresearchgate.net This non-enzymatic transformation is thought to occur through a process involving the opening of the pyranose ring followed by enol-keto tautomerization. nih.govresearchgate.net While this spontaneous conversion occurs, some microorganisms also possess enzymes that can catalyze this step, ensuring a more efficient flux towards DEH/DEHU. nih.govvulcanchem.com For instance, enzymes from the KdgF family have been shown to catalyze the isomerization of the unsaturated uronate into DEH. vulcanchem.com
Role of Alginate Lyases in Uronate Formation
Catabolism of DEH/DEHU in Microorganisms
Once formed, DEH/DEHU stands at a metabolic crossroads, with at least two distinct pathways for its further breakdown having been identified in alginate-assimilating bacteria. researchgate.netnih.govresearchgate.net These pathways ultimately convert DEH/DEHU into metabolites that can enter central metabolic routes like the Entner-Doudoroff pathway.
The most commonly described catabolic route for DEH/DEHU is the reductive pathway. vulcanchem.comresearchgate.net In this pathway, the enzyme DEH reductase (DehR) catalyzes the NAD(P)H-dependent reduction of DEH/DEHU. bakerlab.orgresearchgate.netnih.gov This reaction converts DEH/DEHU into 2-keto-3-deoxy-D-gluconate (KDG), a well-established metabolic intermediate. bakerlab.orgvulcanchem.comresearchgate.net KDG is then poised to enter the Entner-Doudoroff pathway for further catabolism. researchgate.net This reductive step is a key link between alginate degradation and the central carbon metabolism of the cell. vulcanchem.com
Recent research has uncovered an alternative, oxidative pathway for DEH/DEHU metabolism in certain bacteria, such as Flavobacterium sp. strain UMI-01. researchgate.netnih.govresearchgate.net Interestingly, the same enzyme responsible for the reductive pathway, identified as FlRed in this strain, can also catalyze the NAD(P)+-dependent oxidation of DEH/DEHU. nih.govresearchgate.netnih.gov This reaction yields a different product: 2-keto-3-deoxy-D-glucarate (KDGR). nih.govresearchgate.netnih.gov
Further catabolism of KDGR involves two additional enzymes:
FlDet , which converts KDGR to α-ketoglutaric semialdehyde (α-KGSA). nih.govresearchgate.netnih.gov
FlDeg , an α-KGSA dehydrogenase, which then oxidizes α-KGSA to α-ketoglutarate, a key intermediate in the citric acid cycle. nih.govresearchgate.netnih.gov
This oxidative route provides metabolic flexibility, allowing the direct conversion of DEH/DEHU to an important central metabolite without the net consumption of NAD(P)H that occurs in the reductive pathway. researchgate.netnih.gov
| Pathway | Key Enzyme | Cofactor | Initial Product | End Product | Reference |
|---|---|---|---|---|---|
| Reductive | DEH Reductase (e.g., DehR, FlRed) | NAD(P)H | 2-Keto-3-deoxy-D-gluconate (KDG) | Pyruvate (B1213749) + Glyceraldehyde-3-phosphate | vulcanchem.comresearchgate.netnih.gov |
| Oxidative | DEH Reductase (e.g., FlRed) | NAD(P)+ | 2-Keto-3-deoxy-D-glucarate (KDGR) | α-Ketoglutarate | researchgate.netnih.govresearchgate.net |
The product of the reductive pathway, KDG, is directly funneled into the Entner-Doudoroff (ED) pathway. bakerlab.orgresearchgate.netresearchgate.net The ED pathway is a series of reactions that catabolize glucose and other sugar acids. The integration of alginate metabolism occurs via the following steps:
Phosphorylation : KDG is first phosphorylated by KDG kinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). bakerlab.orgresearchgate.net
Cleavage : The enzyme KDPG aldolase (B8822740) then cleaves KDPG into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P). bakerlab.orgresearchgate.netou.edu
These two products are central metabolites that can be readily used by the cell for energy production (glycolysis) or biosynthesis. bakerlab.orgresearchgate.net This integration allows microorganisms to efficiently utilize the carbon skeletons derived from alginate for growth and energy. researchgate.net
Subsequent Metabolic Transformations (e.g., to Pyruvate, α-Ketoglutaric Acid)
Following its formation from the degradation of alginate, 4-deoxy-L-erythro-5-hexoseulose uronate (DEH or DEHU) serves as a key intermediate that is channeled into central carbon metabolism. In alginate-assimilating bacteria, DEHU is catabolized through two primary, distinct pathways: a reductive pathway leading to pyruvate and an oxidative pathway that yields α-ketoglutaric acid. researchgate.netnih.govnih.gov The presence and activity of these pathways can vary between different bacterial species.
The conventional and most commonly described route is the reductive pathway, which integrates into the Entner-Doudoroff (ED) pathway. nih.govnih.gov This process begins with the reduction of DEHU to 2-keto-3-deoxy-D-gluconate (KDG) by an NAD(P)H-dependent DEHU reductase. mdpi.comkyoto-u.ac.jpgoogle.com Subsequently, KDG is phosphorylated by KDG kinase to form 2-keto-3-deoxy-phosphogluconate (KDPG). mdpi.com The final step of this sequence is the cleavage of KDPG by KDPG aldolase, which yields two key metabolites: pyruvate and glyceraldehyde-3-phosphate (GAP). mdpi.com GAP can then enter the lower stages of glycolysis to be converted into another molecule of pyruvate.
More recently, a novel oxidative pathway for DEHU metabolism has been identified in the marine bacterium Flavobacterium sp. strain UMI-01. researchgate.netnih.govresearchgate.net This pathway offers a more direct route to α-ketoglutaric acid, a key intermediate in the Krebs cycle. nih.govresearchgate.net Intriguingly, the initial step is catalyzed by the same enzyme, FlRed, that can function as a DEHU reductase in the conventional pathway. researchgate.netresearchgate.net In the oxidative route, FlRed acts as a dehydrogenase, using NAD+ to oxidize DEHU into 2-keto-3-deoxy-D-glucarate (KDGR). researchgate.netnih.govnih.gov
The catabolism of KDGR proceeds through two further enzymatic steps. First, the enzyme FlDet, a member of the ribonuclease activity regulator A family, converts KDGR to α-ketoglutaric semialdehyde (α-KGSA). nih.govnih.gov Following this, α-KGSA is oxidized to α-ketoglutaric acid by FlDeg, a type II α-KGSA dehydrogenase, in a reaction that utilizes NAD(P)+. nih.govnih.gov This oxidative pathway allows for the direct conversion of DEHU to a Krebs cycle intermediate without the consumption of NAD(P)H. nih.govresearchgate.net The discovery of genes homologous to those in the Flavobacterium pathway in other alginate-assimilating bacteria suggests this dual metabolic system may be more widespread. nih.gov
| Pathway | Starting Metabolite | Enzyme | Reaction | Product | Final Product(s) |
|---|---|---|---|---|---|
| Reductive Pathway | DEHU | DEHU Reductase | Reduction | 2-keto-3-deoxy-D-gluconate (KDG) | Pyruvate & Glyceraldehyde-3-phosphate |
| KDG | KDG Kinase | Phosphorylation | 2-keto-3-deoxy-phosphogluconate (KDPG) | ||
| KDPG | KDPG Aldolase | Cleavage | Pyruvate + GAP | ||
| Oxidative Pathway | DEHU | FlRed (Dehydrogenase activity) | Oxidation | 2-keto-3-deoxy-D-glucarate (KDGR) | α-Ketoglutaric Acid |
| KDGR | FlDet | Conversion | α-ketoglutaric semialdehyde (α-KGSA) | ||
| α-KGSA | FlDeg | Oxidation | α-Ketoglutaric Acid |
Biosynthetic Precursors and Related Metabolites (e.g., D-Erythrose 4-phosphate, Glycolaldehyde)
The direct biosynthetic precursor of 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU) is an unsaturated monouronate. nih.govpnas.org This precursor is generated during the microbial degradation of alginate, a major polysaccharide in brown algae. researchgate.netvulcanchem.com Alginate lyases cleave the polysaccharide chain via a β-elimination mechanism, producing oligosaccharides with a 4,5-unsaturated uronate unit (either ΔManUA or ΔGulUA) at the non-reducing end. mdpi.compnas.orgfrontiersin.org This unsaturated monosaccharide can then spontaneously or enzymatically isomerize to form the linear keto-sugar DEHU. researchgate.netmdpi.com The enzyme KdgF has been identified as a catalyst for this ring-opening and tautomerization step. pnas.orgfrontiersin.org
While not direct precursors in the alginate degradation pathway leading to DEHU, D-Erythrose 4-phosphate and Glycolaldehyde (B1209225) are significant metabolites in related central metabolic pathways. The name "this compound" refers to the core four-carbon backbone structure and stereochemistry within the DEHU molecule. ontosight.ai
D-Erythrose 4-phosphate (E4P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial route in the metabolism of most organisms. ebi.ac.ukontosight.ai The PPP is responsible for generating NADPH for reductive biosynthesis and producing pentose sugars for nucleotide synthesis. nih.gov E4P is formed in the non-oxidative phase of the PPP. ebi.ac.uk Its primary role is to serve as a precursor, along with phosphoenolpyruvate (B93156) (PEP), for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) through the shikimate pathway. ebi.ac.ukontosight.aifoodb.ca The enzyme D-erythrose-4-phosphate dehydrogenase can also oxidize E4P to 4-phospho-erythronate, a step in an alternative pathway for vitamin B6 biosynthesis. ebi.ac.ukasm.org
Glycolaldehyde is the simplest hydroxyaldehyde, consisting of a two-carbon backbone. wikipedia.orgymdb.ca It is a metabolite in various biological processes. For instance, it can be formed during purine (B94841) catabolism or by the action of ketolase on fructose (B13574) 1,6-bisphosphate in an alternative glycolysis pathway. wikipedia.org Glycolaldehyde is a versatile metabolic intermediate; two molecules of glycolaldehyde can condense to form erythrose 4-phosphate, linking it to the pentose phosphate pathway. wikipedia.org It is also a known precursor in some biosynthetic pathways for vitamin B6. asm.orgoup.com In synthetic biology, engineered metabolic routes are being developed that use glycolaldehyde as a building block for producing valuable chemicals. oup.comresearchgate.net
| Metabolite | Primary Role | Metabolic Pathway(s) | Relationship to DEHU Pathway |
|---|---|---|---|
| 4,5-Unsaturated Uronates | Direct precursor to DEHU | Alginate Degradation | Isomerized to form DEHU. mdpi.com |
| D-Erythrose 4-phosphate (E4P) | Precursor for aromatic amino acids and vitamin B6 | Pentose Phosphate Pathway, Shikimate Pathway | An important intermediate in central metabolism; shares a name component ("erythrose") due to stereochemistry but is not a direct precursor of DEHU from alginate. ebi.ac.ukontosight.ai |
| Glycolaldehyde | Metabolic intermediate; precursor for E4P and vitamin B6 | Purine Catabolism, Alternate Glycolysis | A fundamental C2 building block in central metabolism, indirectly linked via its role as a precursor to E4P. asm.orgwikipedia.org |
Identification and Functional Characterization of DEH/DEHU Reductases
The functional characterization of DEH/DEHU reductases has been a significant area of research, shedding light on their molecular nature, substrate preferences, and the structural basis of their activity.
DEH/DEHU reductases are a diverse group of enzymes classified into different superfamilies based on their sequence and structural features. In bacteria, these reductases predominantly belong to the short-chain dehydrogenase/reductase (SDR) or the β-hydroxy acid dehydrogenase (β-HAD) superfamilies. researchgate.netresearchgate.net In contrast, eukaryotic DEH/DEHU reductases are typically members of the aldo-keto reductase (AKR) superfamily. researchgate.netresearchgate.net
The SDR superfamily is one of the largest known protein superfamilies, encompassing a vast number of NAD(P)-dependent oxidoreductases. ebi.ac.uknih.govd-nb.info Members of this family, despite often having low sequence identity (typically 20-30%), share a conserved structural fold known as the Rossmann fold, which is crucial for coenzyme binding. nih.govd-nb.info
Specific examples of classified DEH/DEHU reductases include:
A1-R from the alginate-assimilating bacterium Sphingomonas sp. strain A1, which is classified as a member of the SDR superfamily. researchgate.net
VsRed-1 from the marine bacterium Vibrio splendidus, which belongs to the β-HAD superfamily. researchgate.net
VsRed-2 , also from Vibrio splendidus, is classified within the NADPH-dependent SDR family. researchgate.net
SjRed from the brown alga Saccharina japonica is proposed to be a member of the aldo-keto reductase (AKR) superfamily. researchgate.net
| Enzyme | Source Organism | Superfamily Classification | Reference |
|---|---|---|---|
| A1-R | Sphingomonas sp. strain A1 | SDR (Short-Chain Dehydrogenase/Reductase) | researchgate.net |
| VsRed-1 | Vibrio splendidus | β-HAD (β-hydroxy acid dehydrogenase) | researchgate.net |
| VsRed-2 | Vibrio splendidus | SDR (Short-Chain Dehydrogenase/Reductase) | researchgate.net |
| SjRed | Saccharina japonica | AKR (Aldo-Keto Reductase) | researchgate.net |
| FlRed | Flavobacterium sp. strain UMI-01 | SDR Family (inferred) | nih.gov |
A key functional aspect of DEH/DEHU reductases is their specificity for both the substrate and the required coenzyme, which is typically either nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADPH). frontiersin.orgwikipedia.org The enzyme's preference for NADH or NADPH often reflects its primary metabolic role, with NADH generally used in catabolic pathways and NADPH in anabolic processes. nih.gov
The reduction of DEHU to 2-keto-3-deoxy-D-gluconate (KDG) is the characteristic reaction catalyzed by these enzymes. nih.govmdpi.com Enzyme activity is commonly measured by monitoring the oxidation of the coenzyme, which results in a decrease in absorbance at 340 nm. nih.gov
Research has identified DEH/DEHU reductases with distinct coenzyme preferences:
A1-R from Sphingomonas sp. strain A1 shows a specific preference for NADPH.
A1-R' , another reductase found in the same Sphingomonas strain, preferentially uses NADH. nih.gov The presence of two reductases with different coenzyme specificities suggests a sophisticated regulation of the alginate metabolic pathway.
FlRed from Flavobacterium sp. strain UMI-01 displays a predilection for NADH over NADPH. nih.gov
SjRed from S. japonica is highly specific for DEHU as a substrate and utilizes NADPH as the coenzyme. researchgate.net
| Enzyme | Substrate | Primary Coenzyme | Reference |
|---|---|---|---|
| A1-R | DEHU | NADPH | |
| A1-R' | DEHU | NADH | nih.gov |
| FlRed | DEHU | NADH | nih.gov |
| SjRed | DEHU | NADPH | researchgate.net |
The catalytic activity of DEH/DEHU reductases is intrinsically linked to their three-dimensional structure. X-ray crystallography studies have provided detailed insights into the architecture of these enzymes and the specific features that govern their function.
The crystal structure of the NADPH-dependent reductase A1-R from Sphingomonas sp. strain A1 has been resolved, revealing a three-layered α/β/α structure, which is a hallmark of the SDR family. researchgate.netmdpi.com A critical feature of this structure is the Rossmann fold, a conserved motif responsible for binding the NADP⁺ coenzyme. researchgate.netmdpi.com Within the active site, a catalytic triad (B1167595) of amino acids—typically Serine, Tyrosine, and Lysine—is conserved in many SDR enzymes and is essential for catalysis. researchgate.netd-nb.info
A significant finding is that the coenzyme specificity (NADPH vs. NADH) is determined by the amino acid composition of two flexible loops located near the coenzyme's adenosine (B11128) ribose moiety. nih.gov In A1-R, which prefers NADPH, the binding pocket accommodates the extra phosphate group. In the NADH-preferring A1-R', this site is altered, featuring a negatively charged and shallower binding pocket that favors NADH. nih.gov Protein engineering experiments have successfully demonstrated that exchanging these two loops between A1-R and A1-R' can reverse their coenzyme specificity, highlighting that these loops are the primary structural determinants for this preference. frontiersin.orgnih.gov
Substrate Specificity and Coenzyme Requirements
Mechanisms of Action for Enzymes in DEH/DEHU Metabolism
The fundamental mechanism of enzyme action involves lowering the activation energy of a chemical reaction, thereby increasing the reaction rate. studymind.co.ukkhanacademy.org Enzymes achieve this by binding to their specific substrates at a region known as the active site, forming a transient enzyme-substrate complex. microbenotes.comresearchgate.net
In the context of DEH/DEHU metabolism, reductases catalyze the stereospecific transfer of a hydride ion from the coenzyme (NADH or NADPH) to the carbonyl group of the DEHU substrate. d-nb.info This reaction reduces DEHU to 2-keto-3-deoxy-D-gluconate (KDG). mdpi.com
The catalytic cycle can be summarized in two main steps:
Formation of the Enzyme-Substrate Complex : The DEHU substrate and the coenzyme (NAD(P)H) bind to the active site of the reductase. researchgate.net This binding is highly specific and positions the reactants optimally for the chemical transformation. studymind.co.uk
Catalysis and Product Release : Within the active site, the enzyme facilitates the hydride transfer from the coenzyme to the substrate. d-nb.info This forms the product, KDG, and the oxidized coenzyme (NAD(P)⁺). The products are then released from the active site, regenerating the free enzyme, which is ready to catalyze another reaction. microbenotes.com
Interestingly, some DEH/DEHU reductases exhibit bidirectional activity. For instance, FlRed from Flavobacterium sp. can not only reduce DEHU using NADH but can also catalyze the reverse oxidative reaction, converting DEHU to 2-keto-3-deoxy-D-glucarate (KDGR) in the presence of NAD⁺. nih.gov This suggests a dual metabolic pathway for DEHU in this organism.
Biocatalytic Applications of DEH/DEHU-related Enzymes
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high specificity and mild reaction conditions. nih.govmt.com Enzymes involved in DEH/DEHU metabolism, particularly DEH reductases and the alginate lyases that produce DEH, are of significant interest for biorefinery applications. researchgate.netcabidigitallibrary.org These enzymes are key to converting alginate, a plentiful biomass from brown algae, into valuable platform chemicals and biofuels. cabidigitallibrary.orgmdpi.com
A major challenge in industrial biocatalysis is the stability and reusability of enzymes. mdpi.com Enzyme immobilization, which confines enzymes to a solid support, is a widely used technique to overcome these limitations. slideshare.netnih.gov Immobilization can enhance enzyme stability, simplify product separation, and allow for the continuous and repeated use of the biocatalyst, thereby improving the economic viability of the process. opensciencepublications.com
Common immobilization methods include:
Adsorption : Enzymes are physically bound to the surface of a support material like silica (B1680970) or activated carbon through weak, non-covalent interactions.
Covalent Binding : Strong covalent bonds are formed between the enzyme and the support, which minimizes enzyme leaching. slideshare.net
Entrapment/Encapsulation : Enzymes are trapped within the porous matrix of a polymer, such as alginate or carrageenan beads. slideshare.net
A practical application of this technology in DEH-related biocatalysis is the immobilization of alginate lyases. In one study, two alginate lyases, AlyFRA and AlyFRB, from Falsirhodobacter sp. Alg1 were successfully immobilized using κ-carrageenan. The immobilized enzymes were used to produce DEH from alginate and demonstrated high efficiency, retaining approximately 80% of their initial yield even after seven cycles of reuse. mdpi.com This demonstrates the potential of immobilization to create robust and efficient systems for the production of DEH, a crucial intermediate in alginate biorefineries.
Strain Engineering for Efficient DEH/DEHU Production
The efficient biosynthesis of 4-Deoxy-L-erythro-5-hexoseulose uronate (DEH), also known as 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU), is a cornerstone for the development of biorefineries that utilize alginate, a major polysaccharide in brown macroalgae. mdpi.comcabidigitallibrary.org Strain engineering of microorganisms plays a pivotal role in optimizing metabolic pathways to maximize the yield of DEH from alginate. This involves targeted genetic modifications to enhance the expression of key enzymes and eliminate competing metabolic routes, thereby channeling substrate flux toward the desired product.
Microbial production of DEH is primarily achieved through the enzymatic degradation of alginate. nih.gov The core strategy in strain engineering is the selection of a suitable microbial host and the subsequent overexpression of specific alginate lyase enzymes that catalyze the conversion of alginate into DEH. mdpi.com Organisms like Falsirhodobacter sp. alg1 are known to express multiple alginate lyases, such as AlyFRA and AlyFRB, which effectively produce DEH. mdpi.com By introducing and overexpressing the genes encoding these enzymes in well-characterized and robust industrial hosts like Escherichia coli or Saccharomyces cerevisiae, production can be scaled for industrial applications. mdpi.comresearchgate.net
A critical aspect of engineering strains for DEH accumulation is the prevention of its subsequent metabolism. In many bacteria, DEH is an intermediate that is rapidly converted to 2-keto-3-deoxy-D-gluconate (KDG) by a DEH reductase. mdpi.comnih.gov Therefore, a key engineering strategy involves the inactivation or deletion of the gene encoding DEH reductase. This modification creates a metabolic block, preventing the consumption of DEH and leading to its accumulation within the cell or culture medium. The identification and characterization of specific DEH reductases are crucial for targeting these knockout strategies effectively. mdpi.com
The table below summarizes key enzymes and their genetic determinants that are primary targets for strain engineering efforts aimed at DEH production.
| Enzyme Name | Gene(s) | Source Organism | Function in DEH/DEHU Production | Citation |
| Alginate Lyase | alyFRA, alyFRB | Falsirhodobacter sp. alg1 | Catalyzes the degradation of alginate to produce DEH. | mdpi.com |
| DEH Reductase | FlRed | Flavobacterium sp. UMI-01 | Reduces DEH to KDG; also catalyzes the oxidation of DEH to KDGR. Target for knockout to promote DEH accumulation. | nih.gov |
| DEH Reductase | A1-R | Sphingomonas sp. A1 | Reduces DEH to KDG. Target for knockout to promote DEH accumulation. | mdpi.com |
The following table outlines common strain engineering strategies and their application to enhance the production of DEH/DEHU.
| Strategy | Example Target | Expected Outcome | Citation |
| Overexpression of Pathway Enzymes | Introduction and high-level expression of alginate lyase genes (alyFRA, alyFRB) in a host like E. coli. | Increased rate of DEH formation from alginate, leading to higher titers and productivity. | mdpi.com |
| Deletion of Competing Pathways | Knockout of the gene encoding DEH reductase (e.g., A1-R). | Prevention of DEH conversion to downstream metabolites like KDG, leading to the accumulation of the desired product. | mdpi.com |
| Host System Optimization | Use of robust industrial hosts like Saccharomyces cerevisiae or specialized bacteria. | Improved tolerance to industrial process conditions and potential for higher overall yields. | researchgate.net |
| Pathway Balancing | Upregulation of genes involved in both DEH production (lyases) and its alternative oxidative pathway (e.g., via FlRed). | Potential to create dual pathways for producing different valuable chemicals from DEH. | nih.gov |
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental in determining the precise chemical structure and three-dimensional shape (conformation) of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose. Analysis of the closely related metabolite, 4-Deoxy-l-erythro-5-hexoseulose uronate (DEH), provides a strong proxy for the analytical methodologies applicable to this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-resolution information about molecular structure and dynamics. nih.gov Isotopic labeling, the practice of incorporating isotopes like ¹³C and ¹⁵N into a molecule, significantly enhances NMR studies. synthelis.com While direct isotopic labeling studies on this compound are not extensively documented, the use of isotopically labeled erythrose (a structural precursor) in broader biochemical studies highlights the applicable principles.
Site-selectively ¹³C-enriched erythrose is used as a precursor for the bacterial expression of proteins, enabling the site-selective labeling of amino acid side chains. nih.gov This approach allows for detailed studies of protein dynamics and specific local processes. nih.gov When compared to glucose-based labeling, the erythrose method often results in more selective labeling, with a significant gain in ¹³C incorporation for amino acids like tryptophan. nih.gov
In the context of metabolites related to this compound, NMR plays a critical role in structural confirmation. For instance, in the analysis of the enzymatic reduction of DEH to 2-keto-3-deoxy-L-gulonate (KDG), ¹H NMR and Correlation Spectroscopy (COSY) have been used. These analyses provided clear evidence of the reduction of the aldehyde group at the carbon-1 position, confirming the identity of the reaction product. mdpi.com
Table 1: Research Findings from NMR-related Studies
| Study Focus | Precursor/Compound Analyzed | NMR Technique(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Site-selective protein labeling | Site-selectively ¹³C-enriched erythrose | ¹³C NMR | Erythrose enables unique or superior isotopic labeling for certain amino acid positions compared to glucose. | nih.gov |
| Structural confirmation of metabolite | Product of DEH reductase activity | ¹H NMR, COSY | Spectra confirmed the reduction of the aldehyde group at the C-1 position of DEH. | mdpi.com |
Mass Spectrometry (MS) is a highly sensitive technique used to identify compounds by measuring their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone of metabolomics for profiling complex biological mixtures. nih.gov
A simple and rapid method for the quantitative analysis of DEH has been developed using liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI/MS). researchgate.net In negative ion mode ESI/MS, the deprotonated ion [M-H]⁻ of DEH is observed. mdpi.com Researchers have successfully used selected ion monitoring (SIM) to enhance the specificity and sensitivity of detection. For DEH, a peak at m/z 175, corresponding to its deprotonated molecular mass, is monitored. mdpi.comresearchgate.net This method is sensitive enough to establish limits of detection (LOD) and quantification (LOQ) at very low concentrations. researchgate.net
MS is also crucial for tracking metabolic conversions. When DEH is incubated with DEH reductase, the resulting product can be analyzed by ESI/MS. The main peak shifts to m/z 177.0, which corresponds to the deprotonated ion of the reduced form (KDG), confirming the enzymatic reaction. mdpi.com
Table 2: Metabolite Profiling of DEH using LC/ESI/MS in SIM Mode
| Parameter | Value/Condition | Reference(s) |
|---|---|---|
| Compound | 4-Deoxy-l-erythro-5-hexoseulose uronic acid (DEH) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.com |
| Monitored Ion | [M-H]⁻ | mdpi.com |
| m/z Value | 175 | mdpi.comresearchgate.net |
| Test Range | 0.1-100 µg/mL | researchgate.net |
| Correlation Factor (Linearity) | 0.9998 | researchgate.net |
| Limit of Detection (LOD) | 0.008 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | 0.027 µg/mL | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Isotopic Labeling Studies
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govjournalagent.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods have been applied to separate and quantify this compound and its derivatives.
Early studies utilized paper chromatography to analyze reaction mixtures containing DEH. mdpi.com For larger-scale separations, column chromatography using a Dowex formate (B1220265) resin has been employed. In this method, DEH was successfully separated from other components by eluting with formic acid. mdpi.com
More advanced and quantitative methods rely on High-Performance Liquid Chromatography (HPLC). A specific HPLC method coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) was developed for the analysis of DEH. researchgate.net However, the most robust methods combine HPLC with mass spectrometry (LC/MS) for superior sensitivity and specificity. researchgate.net A method using a dedicated anion analysis column (Shodex IC NI-424) with an isocratic mobile phase of ammonium (B1175870) formate buffer has been shown to effectively separate DEH from related alginate unsaturated oligosaccharides in under 15 minutes. researchgate.net This allows for both qualitative and quantitative analysis of DEH and can be used to measure the activity of enzymes that produce it. researchgate.net
Table 3: HPLC Conditions for the Analysis of 4-Deoxy-l-erythro-5-hexoseulose uronate (DEH)
| Parameter | Condition | Reference(s) |
|---|---|---|
| Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI/MS) | researchgate.net |
| Column | Shodex IC NI-424 (4.6 mm i.d. x 100 mm, 5 µm) | researchgate.net |
| Mobile Phase | Isocratic elution of 40 mM ammonium formate buffer with 0.1% formic acid (pH 3.75) | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Column Temperature | 40°C | researchgate.net |
| Retention Time of DEH | 3.207 min | researchgate.net |
| Detector | Mass Spectrometer in Selected Ion Monitoring (SIM) mode | researchgate.net |
Elucidation of Novel Metabolic Pathways Involving this compound
A primary area for future research is the identification and characterization of metabolic pathways that may utilize this compound or its derivatives. Deoxy sugars are known components of complex natural products, including antibiotics and glycoproteins, suggesting that organisms producing such molecules must possess the enzymatic machinery for their synthesis and incorporation. rsc.org
Research into the metabolism of structurally related compounds offers a blueprint for these investigations. For instance, in alginate-assimilating bacteria, the related compound 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEHU) is a key metabolic intermediate. nih.govnih.govmdpi.com These bacteria possess a dual pathway for DEHU metabolism, involving either reduction by a DEHU-specific reductase or oxidation, regulated by the intracellular ratio of NADH/NAD+. nih.gov The discovery of this DEHU oxidation pathway reveals a previously unknown metabolic route that directly converts DEHU to α-ketoglutaric acid, a central metabolite. nih.gov This suggests that similar, undiscovered oxidative or reductive pathways might exist for this compound in various organisms.
Future studies could focus on screening microbial genomes for enzymes with activity towards this compound. A key enzyme family to investigate is the aldo-keto reductases, as a DEHU reductase from the brown alga Saccharina japonica was identified as a member of this superfamily. nih.gov Isotopic labeling studies using ¹³C-labeled this compound could trace its metabolic fate in different biological systems, helping to identify novel intermediates and products.
Furthermore, the well-known shikimate pathway, which utilizes D-erythrose 4-phosphate (E4P) to produce aromatic amino acids, provides a paradigm for how four-carbon sugar phosphates are integrated into core metabolism. mdpi.commdpi.comuniversiteitleiden.nl Research could explore whether L-isomers or their deoxy variants could be channeled into analogous or entirely new biosynthetic pathways through enzyme engineering or in newly discovered metabolic contexts.
Engineering of Microbial Systems for Enhanced Production or Conversion
The development of microbial cell factories for the production of valuable chemicals is a cornerstone of modern biotechnology. acs.orgnih.gov this compound and its derivatives represent potential targets for bio-based production, necessitating the engineering of microbial systems for their efficient synthesis or conversion.
Strategies for enhancing the production of related precursor molecules are well-established. For example, in E. coli, the availability of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), the precursors to the shikimate pathway, is often a rate-limiting factor for the production of aromatic compounds. frontiersin.orgfrontiersin.org Metabolic engineering efforts have successfully increased the flux towards E4P by overexpressing key enzymes of the pentose phosphate pathway (PPP), such as transketolase (TktA). mdpi.comfrontiersin.org Similar strategies could be adapted to increase the intracellular pool of this compound precursors.
Future research could focus on designing and implementing synthetic pathways in hosts like E. coli or Corynebacterium glutamicum. mdpi.comacs.org This would involve:
Pathway Design: Introducing heterologous or engineered enzymes to convert central metabolites into this compound. This could involve modifying existing pathways or creating entirely new ones using promiscuous enzymes capable of acting on novel substrates. acs.org
Flux Optimization: Enhancing the supply of key precursors and cofactors (like NADPH) while down-regulating competing pathways that drain these resources. mdpi.comfrontiersin.org
Host Strain Improvement: Utilizing systems metabolic engineering, which combines traditional metabolic engineering with systems biology tools like transcriptomics and metabolomics, to identify and address bottlenecks across the entire cellular network. nih.govresearchgate.net
A modular engineering approach, where cell growth and chemical production pathways are decoupled, could also be applied. asm.org For instance, a microbial consortium or a single strain engineered for substrate co-utilization (e.g., glucose for energy and biomass, xylose for product synthesis) could be developed to optimize the production of this compound. asm.org
Table 1: Strategies for Engineering Microbial Production of Deoxy Sugar Precursors
| Strategy | Target Pathway/Enzyme | Objective | Reference |
|---|---|---|---|
| Overexpression of tktA | Pentose Phosphate Pathway | Increase supply of Erythrose 4-Phosphate (E4P) | mdpi.comfrontiersin.org |
| Overexpression of feedback-resistant aroG | Shikimate Pathway | Increase carbon flux into the aromatic amino acid pathway by relieving feedback inhibition of DAHP synthase. | mdpi.com |
| Disruption of PTS system | Glucose Transport | Increase availability of Phosphoenolpyruvate (PEP) for biosynthesis. | frontiersin.org |
| Overexpression of ppsA | Gluconeogenesis | Increase PEP supply from pyruvate. | mdpi.com |
Development of New Synthetic Methodologies for Deoxy Sugars
The chemical synthesis of deoxy sugars, including this compound, presents significant challenges, particularly in controlling stereoselectivity. rsc.orgnih.gov The absence of a hydroxyl group at a key position, such as C-2 in 2-deoxy sugars, prevents the use of neighboring group participation to direct the stereochemical outcome of glycosylation reactions, often leading to mixtures of anomers. rsc.org Future research will undoubtedly focus on creating more efficient, selective, and versatile synthetic methods.
Several approaches are being actively explored:
Direct Glycosylation: This is the most straightforward method, involving the reaction of an activated deoxy-sugar donor with an acceptor. nih.govacs.org Future work will aim to improve selectivity through the rational design of promoters, the use of specific solvents, or the strategic placement of protecting groups that can influence the reaction's stereochemical course. nih.govacs.org
Indirect Methods: These strategies involve using a temporary participating group at a key position (e.g., C-2) to direct stereoselectivity, which is then removed in subsequent steps. rsc.org While effective, this adds steps to the synthesis. Research may focus on developing more easily installed and removed participating groups.
Catalysis-Based Methods: The use of transition metal catalysts, such as gold(I) complexes, has emerged as a powerful tool. rsc.orgacs.org Gold catalysts can activate glycosyl donors with an anomeric alkyne group, leading to the formation of α-2-deoxyglycosides with good selectivity. rsc.orgacs.org Further exploration of different metal catalysts and ligand systems could unlock new reactivity and selectivity.
Reagent-Controlled Approaches: A promising strategy involves using specific reagents to control the stereochemical outcome, independent of the donor or acceptor structure. For example, the use of p-toluenesulfonyl chloride (TsCl) has been shown to promote the formation of β-linked deoxy-sugar glycosides with high selectivity. nih.gov
Table 2: Modern Synthetic Approaches for Deoxy Sugars
| Method | Key Feature | Advantage | Challenge | Reference |
|---|---|---|---|---|
| Direct Synthesis | Direct coupling of donor and acceptor. | Atom economy, fewer steps. | Often poor stereoselectivity. | nih.govacs.org |
| Indirect Synthesis | Use of a removable participating group at C-2. | High stereocontrol. | Requires additional synthetic steps. | rsc.org |
| Gold(I)-Catalyzed Glycosylation | Activation of alkynyl glycosyl donors. | Good yields and α-selectivity for 2-deoxyglycosides. | Requires specific donor synthesis. | rsc.orgacs.org |
Investigation of this compound Analogues and Derivatives for Biological Activity (excluding clinical human trials)
A significant future direction lies in synthesizing analogues and derivatives of this compound to probe and discover new biological functions. ingentaconnect.com Deoxy sugars are integral components of many bioactive natural products, and modifying the sugar moiety can dramatically alter biological activity. rsc.orgnih.gov The L-configuration of nucleosides, once thought to be biologically inactive, is now a cornerstone of antiviral therapy, highlighting the potential for discovering potent bioactivity in "unnatural" stereoisomers.
Research in this area could explore several classes of derivatives:
Amino Sugar Analogues: The introduction of an amino group can lead to potent enzyme inhibitors. For example, the synthetic analogue 4-amino-4-deoxy-L-erythrose and its derivatives have been shown to be powerful inhibitors of various glycosidases, including α-D-mannosidase and β-D-glucosidase. researchgate.netacs.org
Iminosugar Analogues: Cyclic amine analogues of sugars, known as iminosugars, are well-known for their glycosidase inhibitory activity. researchgate.net Synthesizing pyrrolidine (B122466) or piperidine (B6355638) analogues based on the this compound scaffold could yield new inhibitors with therapeutic potential.
Functionalized Derivatives: Adding functional groups such as halogens, azides, or alkynes can create chemical biology probes for identifying binding partners or imaging metabolic processes. The synthesis of fluorinated deoxy sugar analogues has been reported as a strategy for creating enzyme inhibitors. caymanchem.com
Nucleoside Analogues: Given the success of L-nucleosides in antiviral therapy, the synthesis of nucleoside analogues derived from this compound is a logical and promising avenue for discovering new antiviral or anticancer agents.
Table 3: Biologically Active Deoxy Sugar Analogues (Non-Clinical Research)
| Analogue Class | Example Compound/Target | Observed Biological Activity | Reference |
|---|---|---|---|
| Amino Sugars | 4-amino-4-deoxy-L-erythrose | Potent inhibitor of α-D-mannosidase and β-D-glucosidase. | researchgate.netacs.org |
| Amino Sugars | 4-amino-4,5-dideoxy-L-ribose | Potent inhibitor of α-D-mannosidase. | researchgate.net |
| Cyclitols | 2-Epimannostatin A enantiomer | Inhibition of almond β-glucosidase. | acs.org |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Deoxy-L-erythrose, and how can its purity be validated?
- Methodology : Synthesis typically involves enzymatic or chemical modification of L-threonine derivatives, as this compound is structurally related to 4-Deoxyerythronic acid (a L-threonine metabolite) . Validate purity using NMR spectroscopy (for structural confirmation) and high-resolution mass spectrometry (for molecular weight verification). Compare results with literature-reported spectra and melting points .
- Data Contradictions : Discrepancies in NMR peaks may arise from solvent impurities or stereoisomerism; ensure standardized solvent systems and cross-reference with SciFinder/Reaxys databases .
Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in human biofluids?
- Experimental Design : Use stable isotope tracing (e.g., -labeled L-threonine) to track incorporation into this compound. Quantify via liquid chromatography-mass spectrometry (LC-MS) in urine or plasma samples .
- Variable Control : Standardize sample collection protocols (fasting vs. postprandial states) to minimize confounding factors. Include negative controls (e.g., enzyme inhibitors) to validate pathway specificity .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in reported associations between this compound levels and metabolic disorders (e.g., diabetes mellitus type 1)?
- Methodology : Perform multivariate regression analysis to account for covariates (e.g., age, diet, comorbidities). Use meta-analysis to harmonize data from disparate studies (e.g., PMID 2947647 vs. PMID 1149237) .
- Error Analysis : Quantify inter-laboratory variability by re-analyzing raw data with standardized LC-MS parameters. Report confidence intervals and effect sizes to assess clinical relevance .
Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Experimental Design : Employ DoE (Design of Experiments) to vary reaction conditions (e.g., temperature, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) and optimize yields using response surface methodology .
- Data Interpretation : Compare synthetic yields and stereochemical outcomes with computational models (e.g., DFT calculations for transition-state analysis). Validate biological activity via enzyme inhibition assays .
Q. What strategies mitigate challenges in reproducing literature-reported analytical data for this compound?
- Reproducibility Framework :
Literature Audit : Cross-check methods in primary sources (e.g., solvent systems, instrument calibration) .
Replicate with Controls : Include internal standards (e.g., deuterated analogs) for LC-MS quantification .
Open Data : Share raw spectra and chromatograms in supplementary repositories to enable third-party validation .
Methodological Guidance
Q. How should researchers address gaps in the mechanistic understanding of this compound’s role in uremia?
- Hypothesis Testing : Use knockout animal models (e.g., threonine catabolism-deficient mice) to isolate the compound’s effects. Pair with transcriptomic profiling to identify downstream pathways .
- Comparative Analysis : Contrast urinary this compound levels in uremic vs. non-uremic cohorts using ANOVA with post-hoc Tukey tests. Adjust for renal function markers (e.g., eGFR) .
Q. What criteria determine the selection of analytical techniques for quantifying this compound in complex biological matrices?
- Decision Matrix :
| Technique | Sensitivity | Specificity | Throughput |
|---|---|---|---|
| LC-MS/MS | High | High | Moderate |
| GC-MS | Moderate | Moderate | High |
| NMR | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
